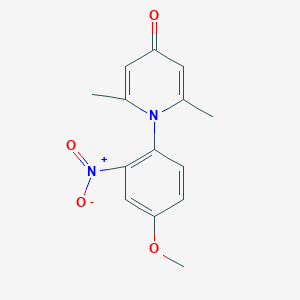
4-butyl-N-phenylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-phenylcyclohexane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine and biotechnology. In
Mechanism of Action
The mechanism of action of 4-butyl-N-phenylcyclohexane-1-carboxamide is not fully understood. However, it has been suggested that it acts by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been suggested that it may act by modulating the activity of ion channels in the nervous system.
Biochemical and Physiological Effects:
4-butyl-N-phenylcyclohexane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. Furthermore, it has been shown to reduce the activity of nociceptive neurons, which are involved in the perception of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-butyl-N-phenylcyclohexane-1-carboxamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a potential candidate for the development of drugs that target the central nervous system. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research on 4-butyl-N-phenylcyclohexane-1-carboxamide. One direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the development of new antibiotics based on its antimicrobial properties. Additionally, further research is needed to fully understand its mechanism of action and its potential as a drug delivery system. Finally, research on the synthesis of this compound using greener methods is also an area of future research.
Conclusion:
In conclusion, 4-butyl-N-phenylcyclohexane-1-carboxamide is a chemical compound with potential applications in the field of medicine and biotechnology. It has been found to have anti-inflammatory, analgesic, and antimicrobial properties. Additionally, it has potential as a drug delivery system due to its ability to cross the blood-brain barrier. Further research is needed to fully understand its mechanism of action and its potential as a drug candidate.
Synthesis Methods
There are several methods for synthesizing 4-butyl-N-phenylcyclohexane-1-carboxamide. One of the most common methods is the reaction of 4-butylcyclohexanone with phenyl isocyanate. This reaction produces 4-butyl-N-phenylcyclohexane-1-carboxamide in good yield. Another method involves the reaction of 4-butylcyclohexanone with phenyl isothiocyanate, followed by hydrolysis to yield 4-butyl-N-phenylcyclohexane-1-carboxamide.
Scientific Research Applications
4-butyl-N-phenylcyclohexane-1-carboxamide has potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been found to have antimicrobial properties, which could be useful in the development of new antibiotics. Furthermore, it has been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
Product Name |
4-butyl-N-phenylcyclohexane-1-carboxamide |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-butyl-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H25NO/c1-2-3-7-14-10-12-15(13-11-14)17(19)18-16-8-5-4-6-9-16/h4-6,8-9,14-15H,2-3,7,10-13H2,1H3,(H,18,19) |
InChI Key |
BFTHDQJBOPXMFA-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)




![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)


![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)